molecular formula C17H16N4O2 B6454564 2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549024-94-2

2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454564
CAS No.: 2549024-94-2
M. Wt: 308.33 g/mol
InChI Key: DGBQXHWJDVBBCS-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a cyclopropyl group, a methoxyphenyl group, and an imidazo[1,2-b]pyridazine core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a 1,2-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step involves the alkylation of the imidazo[1,2-b]pyridazine core with a cyclopropyl halide in the presence of a base, such as potassium carbonate.

    Attachment of the methoxyphenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the imidazo[1,2-b]pyridazine core is reacted with a methoxyphenyl halide in the presence of a base.

    Formation of the carboxamide group:

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazo[1,2-b]pyridazine core or the phenyl ring are replaced with other groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be compared with other similar compounds in the imidazo[1,2-b]pyridazine family, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-23-15-5-3-2-4-12(15)19-17(22)13-8-9-16-18-14(11-6-7-11)10-21(16)20-13/h2-5,8-11H,6-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBQXHWJDVBBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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